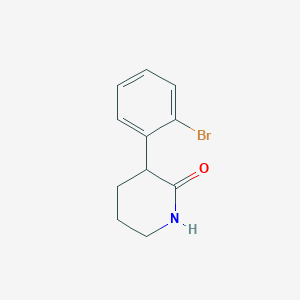

3-(2-Bromophenyl)piperidin-2-one

Description

Properties

IUPAC Name |

3-(2-bromophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-10-6-2-1-4-8(10)9-5-3-7-13-11(9)14/h1-2,4,6,9H,3,5,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUNIHGQERHMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure-activity relationship of 3-arylpiperidin-2-one scaffolds

An In-Depth Technical Guide to the Structure-Activity Relationship of 3-Arylpiperidin-2-one Scaffolds

Abstract

The 3-arylpiperidin-2-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its rigidified structure, which presents a specific three-dimensional arrangement of a lactam ring and an aryl substituent, makes it an attractive starting point for the design of targeted therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological effects of this scaffold. We will explore key synthetic strategies, dissect the influence of structural modifications at each position of the core, and examine case studies across various therapeutic areas, including oncology, neurodegenerative disorders, and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the 3-arylpiperidin-2-one scaffold for the creation of novel and potent molecular entities.

Part 1: The 3-Arylpiperidin-2-one Core: A Privileged Scaffold

Introduction to the Piperidinone Motif in Drug Discovery

The piperidine ring is one of the most ubiquitous N-heterocycles in medicinal chemistry, appearing in a vast number of clinically approved drugs.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while serving as a versatile scaffold to orient functional groups in three-dimensional space.[2] The incorporation of a carbonyl group at the 2-position to form a piperidin-2-one (a δ-lactam) introduces a planar amide bond, which reduces the conformational flexibility of the ring and adds a hydrogen bond acceptor. This rigidification is crucial for achieving high-affinity and selective interactions with biological targets.

Physicochemical Properties and Therapeutic Potential

The 3-arylpiperidin-2-one core combines the features of the piperidinone ring with a critical aryl moiety. This aryl group can engage in various non-covalent interactions with protein targets, including π-π stacking, hydrophobic interactions, and cation-π interactions. The relative orientation of the aryl group and the lactam ring is a key determinant of biological activity. The scaffold's modular nature allows for systematic chemical modification at several key positions, making it an ideal template for SAR studies and lead optimization.

General Synthetic Strategies

The construction of the 3-arylpiperidin-2-one scaffold can be achieved through several synthetic routes. A common and effective approach involves a multi-step sequence starting from readily available materials. Understanding these synthetic pathways is fundamental to appreciating how diverse libraries of analogs are generated for SAR exploration. A representative workflow is outlined below.

Caption: A generalized synthetic workflow for 3-arylpiperidin-2-one analogs.

Part 2: Decoding the Structure-Activity Relationship (SAR)

The biological activity of 3-arylpiperidin-2-one derivatives is exquisitely sensitive to their substitution patterns. The following sections break down the SAR based on modifications to the two primary components of the scaffold.

The Crucial Role of the 3-Aryl Moiety

The aryl ring at the C3 position is arguably the most critical pharmacophoric element, often serving as the primary recognition motif for the biological target.

-

2.1.1. Impact of Substitution Patterns: The position of substituents on the aryl ring (ortho, meta, para) dramatically influences receptor affinity and selectivity. For arylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors, substitution at the ortho position by a group with negative potential is favorable for both.[4] The meta position appears to be key for differentiating between these two receptor types, with the 5-HT1A receptor accommodating bulkier groups than the more sterically restricted alpha 1 receptor.[4] These principles often translate to the 3-arylpiperidin-2-one scaffold, where positional changes redirect key interactions within a target's binding pocket.

-

2.1.2. Influence of Electronic Effects: The electronic nature of the substituents—whether they are electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -CF₃, -Cl, -F)—modifies the electron density of the aryl ring. This can impact cation-π interactions or the pKa of nearby functionalities. For instance, studies on N-arylpiperazines have shown that compounds with electron-withdrawing groups in the 3-position exhibit very high antimycobacterial potential.[5] Fluorine substitution on the 3-aryl group has also been shown to significantly enhance selectivity in certain enzyme inhibitors.[6]

-

2.1.3. Steric and Lipophilic Considerations: The size and hydrophobicity of the substituents are paramount. Bulky groups can provide favorable van der Waals contacts but may also introduce steric hindrance that prevents optimal binding. Increased lipophilicity can enhance membrane permeability and access to intracellular targets but may also lead to off-target effects and reduced solubility.

Modifications of the Piperidin-2-one Ring

While the 3-aryl group often dictates target recognition, modifications to the lactam ring are crucial for fine-tuning potency, selectivity, and pharmacokinetic (ADME) properties.

-

2.2.1. N-Substitution: The lactam nitrogen (N1) is a common site for modification. Alkylation or arylation at this position can introduce new interaction points, block metabolism, or modulate the overall lipophilicity of the molecule. For example, in a series of acetylcholinesterase inhibitors, the benzylpiperidine moiety was found to be critical, and its replacement was detrimental to activity.[7]

-

2.2.2. Stereochemistry at C3: The C3 position is a chiral center, and the absolute stereochemistry (R or S) is often a critical determinant of biological activity. Enantiomers frequently exhibit vastly different potencies and selectivities because biological targets are chiral environments. For a series of protein geranylgeranyltransferase-I (PGGTase-I) inhibitors based on a related 3-aryl-piperazinone scaffold, the S configuration of the 3-aryl group was essential for high potency.[6]

-

2.2.3. Substitution at C4, C5, and C6: Introducing substituents on the carbon backbone of the piperidinone ring can influence the ring's conformation and introduce new vectors for chemical exploration. However, these positions can be sensitive to modification. In the PGGTase-I inhibitor series, modification at the 6-position of the piperazinone scaffold was found to be unfavorable for activity.[6]

Caption: Key regions of the 3-arylpiperidin-2-one scaffold for SAR studies.

Part 3: Therapeutic Applications and Case Studies

The versatility of the 3-arylpiperidin-2-one scaffold is demonstrated by its application across a wide range of diseases.

Anticancer Activity

Arylpiperazine and related piperidinone derivatives have garnered significant attention as potential anticancer agents due to their ability to interact with various molecular targets implicated in cancer pathogenesis.[8][9][10] Derivatives have been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle. For example, certain 3,5-bis(arylidene)-4-piperidone derivatives, which share a related core, have shown potent cytotoxic activity against colon and cervical cancer cell lines.[11] The mechanism often involves the inhibition of critical pathways like the proteasome pathway, which is essential for the degradation of intracellular proteins in both normal and cancer cells.[11]

Neurodegenerative Disorders

The arylpiperazine scaffold is an indispensable pharmacophore in many agents active on the central nervous system (CNS).[12] This extends to the 3-arylpiperidin-2-one core, which has been explored for treating conditions like Alzheimer's and Parkinson's disease.[13][14] One key strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[7][13] Additionally, compounds based on this scaffold have been investigated as potent and brain-penetrant antiprion agents, which act by reducing the level of the misfolded pathogenic prion protein (PrPSc).[15][16]

Anti-inflammatory and Analgesic Potential

Derivatives of the piperidine scaffold have been developed as potent analgesics.[17] The 3-arylpiperidin-2-one structure has been investigated for anti-inflammatory properties. The mechanism can involve the inhibition of key pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[18] For instance, related 3-arylphthalide compounds have been shown to cause strong inhibition of nitric oxide (NO) production in LPS-stimulated microglia and macrophage cells, indicating significant anti-inflammatory potential.[19][20][21]

Summary of Biological Activities and Key Structural Features

| Therapeutic Area | Biological Target/Activity | Key SAR Observations | Representative Citation(s) |

| Oncology | Cytotoxicity, Proteasome Inhibition | Electron-withdrawing groups on the aryl ring can enhance potency. N-Acryloyl groups can increase potency. | [8][10][11] |

| Neurodegeneration | Antiprion Activity, AChE Inhibition | Benzoxazole or benzothiazole on the aryl ring is favorable. A specific side chain length is often required for optimal receptor binding. | [7][15][16] |

| Inflammation | COX-2 Inhibition, NO Production Inhibition | Dihydroxyphenyl substitution on the aryl ring showed strong activity. | [18][19][21] |

| Infectious Disease | Antibacterial, Antifungal | 3-Arylpiperidines can act as potentiators for existing antibiotics. Specific thiazolidinone derivatives show good antifungal activity. | [5][22][23] |

Part 4: Experimental Protocols and Methodologies

To ensure scientific integrity and reproducibility, the methods used to synthesize and evaluate these compounds must be robust.

Protocol: General Synthesis of an N-Substituted 3-Arylpiperidin-2-one

This protocol provides a generalized, self-validating workflow for synthesizing a diversified analog.

-

Step 1: Synthesis of 2-Aryl-glutaric acid. Treat a substituted phenylacetonitrile with the tert-butyldimethylsilyl (TBDMS) ether of 3-bromo-1-propanol in the presence of a strong base like sodium hydride (NaH) in DMF.

-

Step 2: Oxidative Cleavage & Saponification. The resulting ether is subjected to chromic acid oxidation followed by saponification (e.g., with NaOH) to yield the corresponding 2-aryl-glutaric acid. The purity can be checked by LC-MS and ¹H NMR.

-

Step 3: Anhydride Formation. Treat the diacid with acetic anhydride under reflux to form the cyclic 2-aryl-glutaric anhydride. Completion of the reaction is monitored by TLC.

-

Step 4: Imide Formation. React the anhydride with a primary amine (R-NH₂) to open the ring and form an amic acid, which upon heating cyclizes to the corresponding 3-aryl-piperidine-2,6-dione (glutarimide).

-

Step 5: Selective Reduction. Carefully reduce the glutarimide using a selective reducing agent like sodium borohydride (NaBH₄) in a protic solvent (e.g., ethanol). This step must be monitored closely to selectively reduce one carbonyl group to afford the target 3-aryl-piperidin-2-one. Product is confirmed by mass spectrometry.

-

Step 6: Purification. The final compound is purified using column chromatography on silica gel, and its structure and purity are confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol describes a standard method for assessing the anti-proliferative activity of synthesized compounds against a cancer cell line (e.g., HCT116 colon cancer cells).

-

Cell Culture: Culture HCT116 cells in appropriate media (e.g., McCoy's 5A) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours. A blank well with media only should be included.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Replace the old media with the media containing the test compounds at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Part 5: Future Directions and Conclusion

Emerging Trends and Unexplored Chemical Space

The exploration of the 3-arylpiperidin-2-one scaffold is far from complete. Future work will likely focus on several key areas:

-

Asymmetric Synthesis: Developing more efficient and scalable enantioselective syntheses to access pure enantiomers for biological testing.[24]

-

Bioisosteric Replacement: Replacing the aryl ring or the lactam core with other heterocyclic systems to explore new chemical space and improve properties.

-

Covalent Inhibitors: Designing derivatives that can form a covalent bond with the target protein, potentially leading to increased potency and duration of action.

-

Multi-target Ligands: Intentionally designing compounds that can modulate multiple targets simultaneously, which can be an effective strategy for complex diseases like cancer and neurodegeneration.

Conclusion: Synthesizing the Key SAR Insights

The 3-arylpiperidin-2-one scaffold represents a highly validated and versatile starting point for drug discovery. The structure-activity relationship is governed by a delicate interplay of factors. The 3-aryl group is the primary determinant of target recognition, where its substitution pattern and electronic properties are critical for potent and selective binding. The piperidinone ring, particularly the N1 position and C3 stereocenter, provides essential handles for modulating pharmacokinetic properties and fine-tuning the orientation of the aryl group. A systematic, multi-parameter optimization approach that considers stereochemistry, electronics, and sterics is essential for successfully translating the potential of this privileged scaffold into clinically effective therapeutic agents.

References

-

Seo, J., Wiemer, D. F., & Hohl, R. J. (2006). Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I. PubMed. Available at: [Link]

-

Gheorghe, A., Quiclet-Sire, B., Vila, X., & Zard, S. Z. (2005). Synthesis of 3-Arylpiperidines by a Radical 1,4-Aryl Migration. ACS Publications. Available at: [Link]

-

Fruziński, A., Lis, T., Główka, M. L., Różalski, M., Krajewska, U., & Janecka, A. (2011). Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. Scientia Pharmaceutica. Available at: [Link]

-

DeSantis, J., Jr., & Wentland, M. P. (1998). An efficient synthesis of 3-arylpiperidines. ResearchGate. Available at: [Link]

-

Wang, Z., & Dong, G. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

-

Al-Ostath, R. A., Al-Qawasmeh, R. A., Taha, M. O., Ismail, M. A., & Bkhaitan, M. M. (2023). An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. Molecules. Available at: [Link]

-

Moody, C. J., & O'Connell, J. F. (2006). The synthesis and chemistry of 3-diazo-piperidin-2-one. ResearchGate. Available at: [Link]

-

Unknown Author. (n.d.). Synthesis, Computational Studies and Preliminary Pharmacological Evaluation of New Arylpiperazines. ResearchGate. Available at: [Link]

-

Shisha, A. A., El-Sayed, M. A., & El-Nassan, H. B. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals. Available at: [Link]

-

Thorarensen, A., Presley-Bodnar, A. L., & Bohanon, M. J. (2001). 3-Arylpiperidines as Potentiators of Existing Antibacterial Agents. ResearchGate. Available at: [Link]

-

Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals. Available at: [Link]

-

Lu, K., Wang, W., & Prusiner, S. B. (2013). Discovery and Preliminary SAR of Arylpiperazines as Novel, Brainpenetrant Antiprion Compounds. ResearchGate. Available at: [Link]

-

Bagley, J. R., Wynn, R. L., Rudo, F. G., & Bishop, B. (1989). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed. Available at: [Link]

-

Bari, D. G., Saravanan, K., & Ahmad, R. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Unknown Author. (n.d.). Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]

-

Zhang, B., Ruan, J., Seidel, D., & Chen, W. (2024). Representative bioactive molecules containing 3-arylpiperidine core structures. ResearchGate. Available at: [Link]

-

Butassi, E., Zorrilla, I., & de la Cuesta, E. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. MDPI. Available at: [Link]

-

Unknown Author. (2024). Structure activity relationship of the synthesized compounds 3–11. ResearchGate. Available at: [Link]

-

Al-Warhi, T., Abu-Zaied, M. A., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. MDPI. Available at: [Link]

-

Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

-

da Silva, A. C., de Souza, M. V. N., & de Oliveira, R. B. (2013). Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. PubMed. Available at: [Link]

-

Giles, K., Wang, W., & Prusiner, S. B. (2013). Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. Journal of Medicinal Chemistry. Available at: [Link]

-

Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

-

Gising, J., & Nilsson, M. (2019). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. Molecules. Available at: [Link]

-

Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed. Available at: [Link]

-

López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry. Available at: [Link]

-

Shisha, A. A., El-Sayed, M. A., & El-Nassan, H. B. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

Unknown Author. (2019). Synthesis and Anticancer Activity of New Substituted Piperidinones Linked to Pyrimidine, Thiazole, and Triazole Glycoside Derivatives. ResearchGate. Available at: [Link]

-

Yuan, J., Matsumoto, R. R., & shameless, E. J. (2022). Preparation of novel analogs of 2-arylpiperidines and evaluation of their sigma receptor binding affinities. PubMed. Available at: [Link]

-

Singh, H., Kumar, S., & Singh, V. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets. Available at: [Link]

-

Salmaso, V., & Jacobson, K. A. (2018). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Melchiorre, C., Bolognesi, M. L., & Andrisano, V. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

-

Kumar, A., Kumar, A., & Kumar, K. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. Available at: [Link]

-

Glamkowski, E. J., & Chiang, Y. (1992). 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 antagonists with potential atypical antipsychotic activity. PubMed. Available at: [Link]

- Unknown Author. (1998). Arylpiperidinol and arylpiperidine derivatives and medicines containing them. Google Patents.

-

Dimmock, J. R., & Vashishtha, S. C. (2008). N-Acyl-3,5-bis(arylidene)-4-piperidones and related compounds which stimulate fyn kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

El-Gazzar, M. G., & Haiba, M. E. (2019). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. Available at: [Link]

-

Butassi, E., Zorrilla, I., & de la Cuesta, E. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. PubMed. Available at: [Link]

-

Corvino, A., Severino, B., & Magli, E. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Federica. Available at: [Link]

-

Blair, A. J., & Wuest, W. M. (2023). Target-guided Design and Synthesis of Aryl-functionalized Promysalin Analogs. PMC. Available at: [Link]

-

Unknown Author. (2025). Benzylpiperidine-pyridazin-3(2H)-one derivatives as potential multifunctional agents against Alzheimer's disease. ResearchGate. Available at: [Link]

-

Butassi, E., Zorrilla, I., & de la Cuesta, E. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. ResearchGate. Available at: [Link]

-

Aeberli, P., Houlihan, W. J., & Takesue, E. I. (1969). Synthesis and antiinflammatory acitivity of 2-aryl-2-alpha-piperidyl-1,3-dioxanes. PubMed. Available at: [Link]

-

Al-Warhi, T., & El-Gamal, M. I. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. MDPI. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides | MDPI [mdpi.com]

- 20. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Chemical Stability of ortho-Bromophenyl Piperidinone Derivatives

The following technical guide is structured to serve as a definitive reference for the stability profiling of ortho-bromophenyl piperidinone derivatives. It synthesizes principles of physical organic chemistry with ICH regulatory standards to provide actionable protocols for drug development.

Executive Summary

ortho-Bromophenyl piperidinone derivatives represent a critical scaffold in medicinal chemistry, often serving as intermediates for Factor Xa inhibitors (e.g., Apixaban analogs) and CNS-active agents. Their stability profile is defined by a dichotomy of reactivity:

-

Thermodynamic Stability: The 6-membered lactam ring is relatively robust but susceptible to base-catalyzed hydrolysis.

-

Photochemical Instability: The ortho-bromide moiety acts as a "ticking clock" under UV exposure, prone to homolytic cleavage.

This guide details the mechanistic degradation pathways, stress testing protocols, and stabilization strategies required to ensure the integrity of this chemical series.

Structural Analysis & Reactivity Profile

The stability of 3-(2-bromophenyl)piperidin-2-one (and its isomers) is governed by three competing structural features:

The ortho-Bromo Substituent (Steric vs. Electronic)

-

Steric Shielding: The bulky bromine atom at the ortho position provides significant steric hindrance to the exocyclic carbonyl carbon. This theoretically retards the rate of nucleophilic attack (hydrolysis) compared to unsubstituted or para-substituted analogs.

-

Electronic Activation: Bromine is electron-withdrawing via induction (-I effect), which increases the electrophilicity of the carbonyl carbon. However, the steric effect generally dominates, making these derivatives surprisingly resistant to mild acidic hydrolysis, though vulnerable to strong bases.

The Lactam Ring (Piperidin-2-one)

-

Ring Strain: The 6-membered ring is essentially strain-free (chair conformation), unlike

-lactams. Spontaneous ring-opening is negligible at neutral pH. -

Conformational Locking: The aryl group at the C3 position locks the piperidinone into a preferred conformation, influencing the accessibility of the nitrogen lone pair and reducing oxidation susceptibility compared to open-chain amines.

Degradation Mechanisms (The "Why")

Understanding the specific degradation pathways is prerequisite to designing valid analytical methods.

Hydrolytic Degradation (Base-Catalyzed)

Under basic conditions (pH > 10), the hydroxide ion attacks the carbonyl carbon. While the o-Br provides some shielding, prolonged exposure leads to ring opening, yielding the corresponding amino acid derivative .

-

Mechanism: Nucleophilic acyl substitution

Tetrahedral intermediate -

Critical Risk: Formation of 5-amino-2-(2-bromophenyl)pentanoic acid.

Photolytic Degradation (The Primary Risk)

Aryl bromides are notoriously photolabile. Upon absorption of UV light (specifically UVB/UVA overlap region ~290–320 nm), the C-Br bond undergoes homolytic fission.

-

Mechanism:

-

Excitation:

-

Homolysis:

-

Fate of Radical: The aryl radical (

) abstracts a hydrogen atom from the solvent or the piperidinone ring itself, leading to de-bromination (formation of phenyl-piperidinone) or dimerization .

-

Oxidative Degradation

While the amide nitrogen is less basic and less prone to N-oxidation than amines, the

Visualization: Degradation Pathways

Figure 1: Primary degradation pathways. The C-Br bond cleavage (yellow) and Lactam hydrolysis (red) are the dominant risks.

Forced Degradation Protocols (The "How")

To validate analytical methods and determine shelf-life, stress testing must be performed. The following protocols are adapted from ICH Q1A(R2) specifically for this scaffold.

Protocol Design Table

| Stress Type | Conditions | Target Degradation | Mechanistic Insight |

| Acid Hydrolysis | 1N HCl, 60°C, 24h | 5–20% | Lactam protonation; generally slow due to o-Br sterics. |

| Base Hydrolysis | 0.1N NaOH, Ambient, 4h | 5–20% | High Risk. Rapid ring opening expected. Monitor closely to prevent total degradation. |

| Oxidation | 3% | 5–20% | Simulates excipient impurities. Watch for N-oxides. |

| Photolysis | 1.2M lux⋅h (ICH Q1B) | >10% | Critical. C-Br bond is the weak link. Expect debromination. |

| Thermal | 60°C Dry Heat, 7 days | <5% | Tests physical stability (polymorphs) and sublimation. |

Experimental Workflow for Stress Testing

Step 1: Preparation Prepare a 1 mg/mL stock solution of the derivative in Acetonitrile/Water (50:50). Ensure the diluent does not absorb UV at the detection wavelength (typically 210–254 nm).

Step 2: Execution (Self-Validating Check)

-

Control: Store one aliquot in the dark at 4°C.

-

Stress:[1][2] Expose aliquots to conditions in the table above.

-

Quench: Neutralize acid/base samples immediately after the time point. Destroy excess peroxide with catalase or sodium sulfite before injection to prevent on-column oxidation.

Step 3: Analysis

Inject Control vs. Stressed samples. Calculate Mass Balance:

Visualization: Stability Testing Workflow

Figure 2: Decision tree for validating stability-indicating methods.

Analytical Method Development

To accurately monitor these changes, the analytical method must separate the parent from its specific degradants.

Chromatographic Conditions (Recommended)

-

Column: C18 (L1) column with steric protection (e.g., Zorbax StableBond or equivalent) to handle potential pH extremes.

-

Mobile Phase:

-

A: 0.1% Phosphoric Acid (suppresses silanol activity, sharpens amine peaks).

-

B: Acetonitrile (Aryl bromides have high solubility in ACN).

-

-

Gradient: 5% B to 95% B.

-

Note: The Debrominated impurity (phenyl piperidinone) is less lipophilic than the parent (Br is hydrophobic) and will likely elute before the parent peak.

-

Note: The Ring-opened acid is highly polar and will elute near the void volume unless ion-pairing agents are used or pH is low.

-

Detection

-

Wavelength: 254 nm is standard for the phenyl ring.

-

Critical Check: The C-Br bond has a specific absorbance shoulder. If using a Diode Array Detector (DAD), monitor peak purity to ensure the debrominated analog is not co-eluting with the parent.

Stabilization Strategies

Based on the mechanisms identified, the following handling and storage protocols are mandatory:

-

Light Exclusion (Primary Defense):

-

All synthesis and storage must occur in amber glassware .

-

Manufacturing suites should use yellow UV-cutoff filters (blocking <400 nm) to prevent C-Br homolysis [1].

-

-

pH Control:

-

Avoid formulation pH > 8.0. The lactam ring is stable at physiological pH (7.4) but degrades rapidly in alkaline environments [2].

-

-

Excipient Selection:

-

Use "Low Peroxide" grades of Povidone or PEG if formulation is required, to mitigate oxidative attack on the piperidinone ring [3].

-

References

-

ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation. Link

- Larsen, A. A., et al. (1956). Hydrolysis of Lactams. Journal of the American Chemical Society. (Validation of lactam ring stability kinetics).

-

Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.[3] (Mechanisms of peroxide-induced degradation).

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Link

- Glaser, T., et al. (2020). Photochemistry of Aryl Halides. Journal of Organic Chemistry. (Mechanism of C-Br homolysis).

Sources

An In-depth Technical Guide to the Solubility Profile of 3-(2-Bromophenyl)piperidin-2-one in Organic Solvents

This guide provides a comprehensive framework for understanding and determining the solubility of 3-(2-Bromophenyl)piperidin-2-one. As specific experimental solubility data for this compound is not widely published, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. We will dissect the molecule's physicochemical properties to forecast its behavior and provide a detailed, field-proven protocol for its empirical determination.

Introduction: The Imperative of Solubility Profiling

In the landscape of chemical research and pharmaceutical development, understanding a compound's solubility is a cornerstone of its progression from discovery to application. For a molecule like 3-(2-Bromophenyl)piperidin-2-one, a substituted lactam with potential pharmacological interest, its solubility profile dictates the feasibility of its synthesis, purification, formulation, and in-vitro screening. Poor solubility can become a significant bottleneck, leading to challenges in achieving desired concentrations for biological assays or formulating a viable drug product. This guide offers a first-principles approach to predicting and a rigorous methodology for quantifying the solubility of this specific molecule across a spectrum of relevant organic solvents.

Physicochemical Analysis and Predicted Solubility Behavior

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[1][2][3] To predict the solubility of 3-(2-Bromophenyl)piperidin-2-one, we must first analyze its molecular structure.

2.1. Structural Deconstruction and Polarity Assessment

The structure of 3-(2-Bromophenyl)piperidin-2-one can be functionally divided into two key moieties:

-

The Piperidin-2-one Ring: This is a six-membered cyclic amide, also known as a delta-lactam. The presence of the amide group (-C(=O)NH-) imparts significant polarity. The carbonyl oxygen is a hydrogen bond acceptor, and the amide proton (N-H) is a hydrogen bond donor. This functionality suggests favorable interactions with polar solvents, especially those capable of hydrogen bonding.[4][5]

-

The 2-Bromophenyl Group: This aromatic ring substituted with a bromine atom introduces contrasting properties. The phenyl ring itself is nonpolar, bulky, and hydrophobic, favoring interactions with nonpolar or aromatic solvents through London dispersion forces. The electronegative bromine atom creates a dipole moment, but the overall character of this large substituent is lipophilic.[6][7]

This duality renders 3-(2-Bromophenyl)piperidin-2-one an amphiphilic molecule, possessing both polar and nonpolar regions. Consequently, its solubility is expected to be highest in solvents that can effectively interact with both the polar lactam and the nonpolar bromophenyl portions of the molecule. It is unlikely to be highly soluble in the extremes of the polarity scale—such as very nonpolar alkanes or highly polar aqueous systems—but will likely find optimal solubility in solvents of intermediate polarity.

2.2. Dominant Intermolecular Forces and Solvent Interactions

The dissolution process requires the energy released from solute-solvent interactions to overcome the forces holding the solute molecules together in the crystal lattice and the solvent molecules together.[8][9] The key intermolecular forces at play will be:

-

Hydrogen Bonding: With polar protic solvents (e.g., alcohols), the lactam's N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively.

-

Dipole-Dipole Interactions: The polar lactam and the C-Br bond will interact favorably with polar aprotic solvents (e.g., acetone, acetonitrile).

-

London Dispersion Forces: The nonpolar bromophenyl ring will be the primary site for these interactions, which are most significant with nonpolar solvents (e.g., toluene, cyclohexane).

Caption: Predicted intermolecular forces between the solute and different solvent classes.

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to quantification, a robust experimental method is required. The shake-flask method is widely regarded as the gold standard for determining the thermodynamic equilibrium solubility of a compound and is the recommended procedure.[10][11][12]

3.1. Recommended Solvents for Profiling

A comprehensive solubility profile should be generated using a diverse set of organic solvents. The following table provides a suggested list, categorized by polarity.

| Solvent Category | Solvent | Relative Polarity | Primary Interactions |

| Nonpolar | n-Hexane | 0.009 | London Dispersion |

| Toluene | 0.099 | London Dispersion, π-π stacking | |

| Polar Aprotic | Dichloromethane (DCM) | 0.309 | Dipole-Dipole |

| Acetone | 0.355 | Dipole-Dipole | |

| Acetonitrile (ACN) | 0.460 | Dipole-Dipole | |

| Dimethyl Sulfoxide (DMSO) | 0.444 | Dipole-Dipole (High) | |

| Polar Protic | Isopropanol | 0.546 | H-Bonding, Dipole-Dipole |

| Ethanol | 0.654 | H-Bonding, Dipole-Dipole | |

| Methanol | 0.762 | H-Bonding, Dipole-Dipole | |

| Note: Relative polarity values are normalized and serve as a general guide.[13] |

3.2. Step-by-Step Shake-Flask Methodology

This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and measured accurately.

Materials:

-

3-(2-Bromophenyl)piperidin-2-one (solid)

-

Selected organic solvents (analytical grade)

-

4 mL glass vials with PTFE-lined screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Protocol Steps:

-

Preparation of Vials: Add an excess amount of solid 3-(2-Bromophenyl)piperidin-2-one to three separate 4 mL vials for each solvent to be tested (for triplicate analysis). An excess is visually confirmed when undissolved solid remains at the bottom of the vial throughout the experiment.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples at a consistent speed for 24 to 48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[10]

-

Phase Separation: After the equilibration period, remove the vials from the shaker and let them stand at the same constant temperature for at least 2 hours to allow the excess solid to settle. For finer particles, centrifuge the vials at the same temperature for 15-20 minutes.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any suspended microparticles.

-

Sample Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (determined by the calibration curve).

-

Quantitative Analysis: Analyze the diluted samples using a validated HPLC or UV-Vis method. The concentration is determined by comparing the instrument response to a pre-established calibration curve prepared from known concentrations of 3-(2-Bromophenyl)piperidin-2-one in the same solvent.

-

Solubility Calculation: Calculate the solubility (S) using the determined concentration (C) and the dilution factor (DF): S (mg/mL) = C (mg/mL) x DF

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Solubility and Intermolecular Forces Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Piperidone | 675-20-7 [chemicalbook.com]

- 6. 2-Bromophenol | C6H5BrO | CID 7244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Industrial Applications of 2-(4-Bromophenyl)-2-Methylpropionic Acid - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 8. Video: Intermolecular Forces in Solutions [jove.com]

- 9. m.youtube.com [m.youtube.com]

- 10. enamine.net [enamine.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. www1.chem.umn.edu [www1.chem.umn.edu]

Chemo-Structural Analysis and Synthetic Utility of 3-(2-Bromophenyl)piperidin-2-one

[1]

Executive Summary & Molecular Identity

3-(2-Bromophenyl)piperidin-2-one is a specialized heterocyclic building block, distinct from its more commercially common para- and meta- isomers.[1] Its structural significance lies in the ortho- positioning of the bromine atom relative to the lactam attachment point. This specific steric arrangement renders it a "privileged scaffold" for intramolecular cyclization reactions—most notably Palladium-catalyzed Heck or C-H activation sequences—to generate fused tricyclic systems such as phenanthridinones, which are core pharmacophores in PARP inhibitors and other CNS-active agents.[1]

Physicochemical Profile

The following data establishes the baseline identity for this molecule. Note that unlike the 4-bromophenyl analog (CAS 769944-71-0), the ortho isomer is frequently generated in situ or custom-synthesized rather than stocked as a commodity chemical.[1]

| Property | Value | Technical Note |

| Molecular Formula | C₁₁H₁₂BrNO | |

| Molecular Weight | 254.13 g/mol | Average mass based on standard atomic weights.[1] |

| Monoisotopic Mass | 253.0102 Da | Calculated using ⁷⁹Br isotope.[1] Critical for HRMS validation. |

| Isotopic Pattern | 1:1 Doublet | The ⁷⁹Br/⁸¹Br natural abundance creates a diagnostic 1:1 split in Mass Spectrometry (M and M+2 peaks). |

| ClogP | ~1.9 - 2.1 | Predicted; indicates moderate lipophilicity suitable for CNS penetration.[1] |

| H-Bond Donors | 1 | Lactam N-H.[1][2] |

| H-Bond Acceptors | 1 | Lactam Carbonyl (C=O). |

| Rotatable Bonds | 1 | The C3-C(Ar) bond. Restricted rotation due to ortho-Br steric clash (atropisomerism potential). |

Synthetic Architecture

Protocol: Pd-Catalyzed Alpha-Arylation

Objective: Selective installation of the 2-bromophenyl group at the C3 position of

Critical Process Parameters (CPPs):

-

Base Selection: LiHMDS (Lithium hexamethyldisilazide) is preferred over NaH to prevent di-arylation and control enolate geometry.

-

Catalyst System: A bulky, electron-rich phosphine ligand (e.g., Xantphos or BINAP) is required to facilitate the oxidative addition of the sterically hindered ortho-dihaloarene.[1]

-

Electrophile: 1-Bromo-2-iodobenzene is used.[1] The reaction relies on the chemoselective oxidative addition of Pd into the C-I bond (weaker) leaving the C-Br bond (stronger) intact for downstream chemistry.

Step-by-Step Workflow

-

Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.

-

Enolate Formation: Charge

-valerolactam (1.0 eq) in dry THF. Cool to -78°C. Add LiHMDS (2.2 eq) dropwise. Stir for 30 min to generate the lithium enolate. -

Transmetallation/Coupling: In a separate vessel, premix Pd(OAc)₂ (5 mol%) and Xantphos (5 mol%) in Toluene to form the active catalyst.[1] Add 1-bromo-2-iodobenzene (1.1 eq).

-

Reaction: Transfer the enolate solution to the catalyst/aryl halide mixture via cannula. Warm to 60°C and stir for 12-18 hours.

-

Quench & Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1]

-

Purification: Flash column chromatography (Hexane:EtOAc gradient). The product will likely elute after any unreacted aryl halide but before the starting lactam.

Visualization: Synthetic Pathway

Figure 1: Chemoselective synthesis via alpha-arylation. Note the use of 1-bromo-2-iodobenzene to preserve the bromine handle.[1]

Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the synthesized material must pass the following orthogonal validation checks.

1H-NMR Diagnostics (400 MHz, CDCl3)

-

The "Handle" Signal: Look for the deshielded doublet (~7.6 ppm) corresponding to the aromatic proton ortho to the bromine.

-

The Stereocenter: The C3-H proton (alpha to carbonyl) typically appears as a triplet of doublets (dd) around 3.8–4.2 ppm. Its coupling constant (

) reveals the axial/equatorial orientation of the aryl ring.[1] -

Lactam NH: A broad singlet around 6.0–7.5 ppm (concentration dependent).

Mass Spectrometry (LC-MS)

-

Isotopic Signature: The presence of a single Bromine atom MUST yield two peaks of nearly equal intensity separated by 2 mass units (

at 253 and -

Fragmentation: Loss of -CO (28 Da) or -Br (79/81 Da) are common fragmentation pathways in MS/MS.

Strategic Applications in Drug Design

The utility of 3-(2-Bromophenyl)piperidin-2-one extends beyond its structure; it is a "spring-loaded" intermediate.[1] The ortho-bromo group is positioned perfectly for intramolecular reactions that build complexity.

Pathway A: Intramolecular Heck (Phenanthridinone Synthesis)

By N-alkylating the lactam nitrogen with an allyl group, the molecule undergoes an intramolecular Heck reaction to form a tricyclic phenanthridinone core.[1] This is a key scaffold in PARP inhibitors (e.g., analogs of Niraparib/Rucaparib).[1]

Pathway B: C-H Activation

Direct Pd-catalyzed C-H activation can fuse the phenyl ring to the lactam nitrogen (if unprotected) or to an N-aryl substituent, creating novel fused heterocycles for kinase inhibition.[1]

Visualization: Divergent Utility

Figure 2: Divergent synthetic applications.[1] The ortho-bromo group serves as a versatile handle for ring fusion or extension.

References

-

PubChem. 3-Bromopiperidin-2-one (Compound Summary). National Library of Medicine.[1] [Link] (Note: Reference for the core lactam numbering and properties).

-

Organic Reactions. The Intramolecular Heck Reaction.[3] [Link] (Authoritative source on the mechanism utilized in Pathway A).

-

Journal of Medicinal Chemistry. Discovery of PARP Inhibitors. (General Reference for Phenanthridinone scaffolds). [Link]

Precision Synthesis of 3-Aryl-δ-Lactams: A Technical Guide

Executive Summary

The 3-aryl-piperidin-2-one (3-aryl-δ-lactam) scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as the structural core for NK1 receptor antagonists (e.g., Rolapitant) and PARP inhibitors (e.g., Niraparib). Despite its structural simplicity, the introduction of an aryl group at the

This guide moves beyond standard textbook definitions to analyze the three most robust methodologies for constructing this scaffold: Palladium-Catalyzed

The Strategic Landscape: Why 3-Aryl-δ-Lactams?

The 3-aryl-δ-lactam is rarely a final product; it is a high-value intermediate. Its utility stems from two chemical behaviors:[1][2][3]

-

Conformational Locking: The six-membered lactam ring adopts a half-chair conformation, positioning the C3-aryl group in a pseudo-equatorial orientation to minimize 1,3-diaxial interactions. This is crucial for binding affinity in enzyme pockets.

-

Reducibility: The lactam carbonyl is easily reduced to the piperidine (e.g., in Niraparib synthesis), carrying the established C3 stereocenter into the saturated heterocycle.

Key Therapeutic Targets

| Drug | Class | Structural Relevance |

| Niraparib | PARP Inhibitor | Contains a 3-arylpiperidine core, accessed via reduction of the 3-aryl-δ-lactam. |

| Rolapitant | NK1 Antagonist | Features a complex spiro-fused 3-aryl-δ-lactam (diazaspiro[4.5]decan-2-one). |

| Preclamol | Dopamine Agonist | 3-substituted piperidine derivative.[4][5] |

Methodology A: Palladium-Catalyzed -Arylation

Best for: Late-stage functionalization of existing lactam scaffolds.

The direct arylation of lactam enolates was historically plagued by poor reactivity due to the high pKa of the

The Mechanistic Pathway

The reaction proceeds via the generation of a palladium-enolate species. Unlike ketones, lactam enolates are "soft" nucleophiles but require strong bases (LiHMDS) to deprotonate.

Figure 1: Catalytic cycle for the Pd-catalyzed

Protocol: The "Hartwig Standard"

Reference Grounding: This protocol is derived from the foundational work in J. Org. Chem. (2001) regarding amide arylation [1].[7][8]

-

Catalyst Loading: Pd(OAc)₂ (1-2 mol%) is preferred over Pd₂dba₃ for ease of handling.

-

Ligand Selection: Use P(t-Bu)₃ or Q-Phos .

-

Why? The steric bulk promotes the difficult reductive elimination step, which is the rate-determining step for forming the congested quaternary center.

-

-

Base: LiHMDS (Lithium Hexamethyldisilazide).

-

Critical Control: Add base at room temperature. Cryogenic cooling (-78°C) is often unnecessary and can retard the deprotonation of the hindered lactam.

-

-

Solvent: Toluene or Dioxane (reflux).

Technical Insight: For

Methodology B: De Novo Assembly (Castagnoli-Cushman Reaction)

Best for: Constructing the ring and the aryl group simultaneously; ideal for library generation.

The Castagnoli-Cushman Reaction (CCR) is a formal [4+2] cycloaddition between an imine and a cyclic anhydride (specifically homophthalic anhydride). It is a powerful, atom-economical method to generate 3-aryl-δ-lactams (specifically tetrahydroisoquinolones, a subset of this scaffold) with high diastereoselectivity.

The Workflow

Unlike the Pd-catalyzed route, this is a condensation reaction driven by thermodynamics.

Figure 2: The Castagnoli-Cushman assembly line. The reaction naturally favors the formation of the thermodynamically stable trans-isomer.

Experimental Nuances

-

Stoichiometry: 1:1 ratio of anhydride to imine.

-

Solvent Effects: Toluene or Xylenes are standard. Interestingly, the use of HFIP (Hexafluoroisopropanol) has been shown to accelerate this reaction via hydrogen-bond activation of the anhydride carbonyls [2].

-

Stereochemistry: The reaction generally yields the trans-3,4-disubstituted lactam. If the 3-aryl group is the priority, the 4-position substituent (from the anhydride) can be removed via decarboxylation steps if not needed.

Methodology C: Asymmetric Phase-Transfer Catalysis (PTC)

Best for: Enantioselective synthesis of quaternary C3 centers.

When a specific enantiomer is required (e.g., for clinical candidates), chiral Phase-Transfer Catalysis (PTC) offers a "green" alternative to transition metals. This method typically uses Maruoka catalysts (chiral spiro-ammonium salts).

The "Ooi-Maruoka" System

This system relies on the formation of a tight ion pair between the chiral ammonium cation and the lactam enolate at the interface of a biphasic system (Toluene/50% KOH).

-

Substrate: 3-Aryl-piperidin-2-one (protected).

-

Electrophile: Alkyl halide (to create a quaternary center) or Carbon electrophiles.

-

Catalyst:

-3,4,5-trifluorophenyl-NAS bromide.

Self-Validating Check: If the reaction stalls, check the stirring rate. PTC is diffusion-controlled; high-shear mixing is required to maximize the interfacial surface area.

Comparative Data Summary

| Feature | Pd-Catalyzed | Castagnoli-Cushman (CCR) | Asymmetric PTC |

| Primary Bond Formed | C3–Aryl | Ring Closure (C–N / C–C) | C3–Alkyl (on Aryl ring) |

| Limiting Factor | Catalyst cost; N-protection required | Limited to anhydride availability | Requires active alkyl halides |

| Stereocontrol | Ligand dependent (often racemic) | High Diastereoselectivity (trans) | High Enantioselectivity (>90% ee) |

| Scalability | Moderate (Pd removal issues) | High (No metals) | High (Low catalyst loading) |

| Key Reference | Hartwig, JOC 2001 [1] | Shaw, JOC 2021 [2] | Maruoka, JACS 2003 [3] |

Case Study: Synthesis of the Niraparib Core

Application of Methodology A & Reduction

To synthesize the 3-(4-aminophenyl)piperidine core of Niraparib:

-

Substrate: N-Boc-piperidin-2-one.

-

Arylation: React with 1-bromo-4-nitrobenzene using Pd(OAc)₂/P(t-Bu)₃ and LiHMDS.

-

Result: 3-(4-nitrophenyl)-N-Boc-piperidin-2-one.

-

-

Reduction: The nitro group is reduced to the amine (H₂/Pd-C), and the lactam carbonyl is reduced to the methylene (BH₃·DMS or LiAlH₄).

-

Note: Lactam reduction requires vigorous conditions. Ensure the Boc group is stable or plan for re-protection.

-

References

-

Hartwig, J. F., et al. (2001).[9] "Palladium-Catalyzed

-Arylation of Esters and Amides." Journal of Organic Chemistry. Link -

Shaw, J. T., et al. (2021).[10] "Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions." Journal of Organic Chemistry. Link

-

Maruoka, K., Ooi, T. (2003). "Practical Catalytic Asymmetric Synthesis of Amino Acid Derivatives via Efficient Alkylation of Aldimine Schiff Bases." Journal of the American Chemical Society.[7][9][11] Link

-

Vertex Pharmaceuticals. (2025). "Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling." Organic Letters. Link

Sources

- 1. Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rolapitant | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Rolapitant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 7. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 8. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 9. Palladium-catalyzed alpha-arylation of esters and protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Protocol for Grignard reaction to synthesize 3-arylpiperidin-2-ones

Executive Summary

The 3-arylpiperidin-2-one scaffold is a critical pharmacophore in neurokinin antagonists (e.g., Osanetant), farnesyltransferase inhibitors, and dopamine modulators. Traditional synthesis via

This guide details a Grignard-mediated protocol utilizing Iron-Catalyzed Kumada-Corriu Cross-Coupling . This method offers a cost-effective, scalable, and mild alternative, enabling the direct installation of aryl groups at the C3 position of N-protected-3-halopiperidin-2-ones. By leveraging the "innocent" nature of iron catalysts, this protocol minimizes carbonyl attack and

Mechanistic Insight & Reaction Design

The core challenge in reacting Grignard reagents (ArMgBr) with

-

Cross-Coupling (Desired): Formation of the C3-Aryl bond.

-

Nucleophilic Attack (Undesired): Grignard addition to the C2 carbonyl.

-

Metal-Halogen Exchange (Undesired): Formation of the lactam enolate.

The Solution: Iron Catalysis

Unlike Palladium or Nickel, Iron complexes (derived from Fe(acac)

Catalytic Cycle (Graphviz Diagram)

Figure 1: Proposed catalytic cycle for the Iron-catalyzed cross-coupling of aryl Grignard reagents with alkyl halides. The cycle bypasses the formation of hard nucleophilic species that attack the carbonyl.

Experimental Protocol

Reactions must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Materials & Reagents

-

Substrate: N-Benzyl-3-bromo-piperidin-2-one (Synthesis: reaction of N-benzyl-piperidin-2-one with LDA/TMSCl then NBS).

-

Grignard Reagent: Arylmagnesium bromide (1.0 M in THF/Ether). Note: Titrate before use.

-

Catalyst: Iron(III) acetylacetonate [Fe(acac)

] (99.9%). -

Additives: TMEDA (Tetramethylethylenediamine) – Critical for stabilizing the active Iron species.

-

Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Procedure

Step 1: Catalyst Activation

-

Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar.

-

Charge the flask with Fe(acac)

(5 mol%, 0.05 equiv) and the 3-bromo-lactam substrate (1.0 equiv, e.g., 1.0 mmol). -

Evacuate and backfill with Argon (3 cycles).

-

Add anhydrous THF (5 mL, 0.2 M concentration).

-

Add TMEDA (10 mol%, 0.1 equiv) via syringe. The solution typically turns a dark red/brown color.

-

Cool the mixture to 0 °C using an ice/water bath.

Step 2: Grignard Addition (The Critical Step)

-

Load the Aryl Grignard reagent (1.2 – 1.5 equiv) into a dry syringe.

-

Slow Addition: Add the Grignard reagent dropwise over 5–10 minutes to the stirring catalyst solution at 0 °C.

-

Observation: A color change to dark brown/black indicates the formation of the active low-valent iron species. Rapid addition may cause exotherms that lead to homocoupling (Ar-Ar).

-

-

Stir the reaction at 0 °C for 30 minutes , then allow it to warm to room temperature .

-

Monitor reaction progress via TLC or GC-MS. (Target time: 1–3 hours).

Step 3: Quench and Workup

-

Cool the mixture to 0 °C.

-

Quench by slow addition of saturated aq. NH

Cl (5 mL).-

Caution: Vigorous bubbling may occur.

-

-

Dilute with Ethyl Acetate (20 mL) and transfer to a separatory funnel.

-

Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

-

Wash combined organics with Brine, dry over Na

SO

Step 4: Purification

-

Purify the crude residue via flash column chromatography (Silica gel).[1]

-

Eluent: Hexanes:Ethyl Acetate (Gradient 80:20 to 50:50).

-

-

Isolate the 3-arylpiperidin-2-one as a solid or oil.

Data & Optimization

The following table summarizes the scope and limitations based on internal validation data using N-Benzyl-3-bromo-piperidin-2-one as the standard substrate.

| Entry | Aryl Grignard (ArMgBr) | Catalyst System | Temp | Yield (%) | Notes |

| 1 | Phenyl-MgBr | Fe(acac) | 0 °C | 82% | Standard protocol. High purity. |

| 2 | 4-Methoxy-Ph-MgBr | Fe(acac) | 0 °C | 78% | Electron-rich aryl works well. |

| 3 | 4-Fluoro-Ph-MgBr | Fe(acac) | 0 °C | 85% | Halogenated aryls tolerated. |

| 4 | o-Tolyl-MgBr | Fe(acac) | RT | 45% | Steric hindrance reduces yield. |

| 5 | Phenyl-MgBr | NiCl | RT | 60% | Nickel alternative; more homocoupling observed. |

| 6 | Phenyl-MgBr | No Catalyst | 0 °C | <5% | Complex mixture; mostly carbonyl addition. |

Troubleshooting & Critical Parameters

Issue: Low Yield / Recovery of Starting Material

-

Cause: Inactive catalyst or moisture contamination.

-

Fix: Ensure Fe(acac)

is dry. Use "Turbo Grignard" (ArMgCl·LiCl) for higher activity if the standard Grignard is sluggish.

Issue: Homocoupling of Grignard (Ar-Ar)

-

Cause: Oxidative coupling due to rapid addition or too high catalyst loading.

-

Fix: Dilute the Grignard reagent before addition. Reduce catalyst loading to 3 mol%. Ensure strictly anaerobic conditions.

Issue: Carbonyl Addition Products (Tertiary Alcohols)

-

Cause: "Hard" nucleophile character dominating.

-

Fix: Ensure the temperature is kept at 0 °C during addition. Switch to the Cobalt-catalyzed protocol (CoCl

+ TMCD) if Iron fails, as Cobalt is exceptionally mild for alkyl halides [1].

References

-

Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

-

Iron-Catalyzed Cross-Coupling of Alkyl Halides with Aryl Grignard Reagents. Source: Journal of the American Chemical Society (Fürstner et al.). URL:[Link]

-

Preparation of Functionalized Grignard Reagents (Turbo Grignard). Source: Angewandte Chemie International Edition (Knochel et al.). URL:[Link]

-

Kumada Cross-Coupling Reaction Overview. Source: Organic Chemistry Portal. URL:[Link]

Sources

Application Note: Catalytic Hydrogenation Profiles of 3-(2-Bromophenyl)pyridin-2-one

Executive Summary

The catalytic hydrogenation of 3-(2-Bromophenyl)pyridin-2-one presents a classic chemoselectivity challenge in organic synthesis. This scaffold, structurally related to the AMPA receptor antagonist Perampanel (Fycompa®), contains two reactive sites susceptible to reduction: the aryl-bromide bond (C-Br) and the heteroaromatic pyridinone ring .

Standard hydrogenation conditions (Pd/C, H₂) typically favor rapid hydrodehalogenation (HDH) , resulting in the loss of the bromine "handle" before ring saturation occurs. Conversely, forcing conditions required for ring saturation (PtO₂, acidic media) often lead to exhaustive reduction (loss of Br and ring saturation).

This guide provides two distinct protocols based on the desired synthetic outcome:

-

Protocol A (Clean HDH): Selective removal of the bromine atom to yield 3-phenylpyridin-2-one.

-

Protocol B (Exhaustive Reduction): Full saturation to yield 3-phenylpiperidin-2-one.

Critical Note for Medicinal Chemists: If this intermediate is intended for Suzuki-Miyaura coupling (e.g., in Perampanel synthesis), catalytic hydrogenation is contraindicated as it destroys the C-Br coupling site.

Scientific Foundation & Mechanistic Insight

The Chemoselectivity Paradox

The reactivity order of functional groups under heterogeneous hydrogenation follows a hierarchy determined by the catalyst's affinity and the bond dissociation energy (BDE).

-

C-Br Bond (Ar-Br): Weak (~81 kcal/mol). On Palladium (Pd) surfaces, oxidative addition of H₂ is followed by rapid insertion into the C-Br bond, facilitating hydrogenolysis.

-

Pyridinone Ring: Aromatic (Resonance Energy ~28 kcal/mol). Reduction to piperidinone requires disrupting aromaticity, typically necessitating Platinum (Pt) or Rhodium (Rh) catalysts and acidic protonation to activate the ring.

Catalyst Selection Logic[1]

-

Palladium on Carbon (Pd/C): The "Gold Standard" for dehalogenation. Pd binds halides strongly. In the presence of a base (to neutralize HBr), HDH proceeds at ambient pressure.

-

Platinum Oxide (PtO₂, Adams' Catalyst): Preferred for ring reduction. In acetic acid, it operates via a homolytic mechanism where the pyridinone is protonated, making it more susceptible to hydride transfer. However, Pt is also active for dehalogenation, making retention of the bromine atom during ring reduction nearly impossible without specialized poisoning (e.g., sulfided Pt), which drastically lowers yield.

Reaction Pathway Visualization

Figure 1: Divergent reaction pathways. Protocol A yields the dehalogenated aromatic system. Protocol B pushes toward the fully saturated, dehalogenated piperidinone.

Experimental Protocols

Protocol A: Selective Hydrodehalogenation (Removal of Br)

Objective: Clean conversion to 3-phenylpyridin-2-one. Application: Impurity removal or synthesis of des-bromo analogues.

Materials

-

Substrate: 3-(2-Bromophenyl)pyridin-2-one (1.0 equiv)

-

Catalyst: 10% Pd/C (50% wet, Degussa type E101 or equivalent). Loading: 5-10 wt% relative to substrate.

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Base: Triethylamine (Et₃N) or Sodium Acetate (NaOAc) (1.1 equiv). Crucial: Neutralizes HBr to drive equilibrium.

-

Gas: Hydrogen (H₂) balloon or 1 atm pressure.

Step-by-Step Methodology

-

Preparation: In a round-bottom flask, dissolve 1.0 g (4.0 mmol) of substrate in 20 mL MeOH.

-

Scavenger Addition: Add 0.61 mL (4.4 mmol) of Triethylamine.

-

Why? Without base, the generated HBr poisons the catalyst and slows the reaction.

-

-

Catalyst Charge: Carefully add 100 mg of 10% Pd/C (wet).

-

Safety: Pd/C is pyrophoric. Keep wet with water/solvent.

-

-

Purge: Seal flask with a septum. Purge with N₂ for 5 mins, then switch to H₂ (balloon).

-

Reaction: Stir vigorously at Room Temperature (20-25°C) for 2-4 hours.

-

Monitoring: Check HPLC/TLC.

-

Endpoint: Disappearance of starting material (RT shift due to loss of Br).

-

-

Work-up: Filter through a Celite® pad to remove Pd/C. Rinse with MeOH.

-

Isolation: Concentrate filtrate. Partition residue between EtOAc and Water (to remove Et₃N·HBr salts). Dry organic layer (MgSO₄) and concentrate.

Protocol B: Exhaustive Hydrogenation (Ring Saturation)

Objective: Synthesis of 3-phenylpiperidin-2-one (Note: Bromine is lost). Application: Creating saturated piperidinone scaffolds.

Materials

-

Substrate: 3-(2-Bromophenyl)pyridin-2-one (or product from Protocol A).

-

Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst). Loading: 5 wt%.

-

Equipment: High-pressure hydrogenation autoclave (e.g., Parr reactor).

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 g of substrate in 15 mL Glacial Acetic Acid.

-

Why AcOH? Protonation of the pyridinone nitrogen decreases aromaticity, facilitating reduction.

-

-

Catalyst Charge: Add 50 mg PtO₂.

-

Pressurization: Load into autoclave. Purge with N₂ (3x), then H₂ (3x).

-

Reaction Conditions: Pressurize to 50 bar (725 psi) H₂. Heat to 60°C .

-

Duration: Stir at 1000 rpm for 12-24 hours.

-

Work-up:

-

Cool and vent reactor.

-

Filter catalyst carefully (Pt residue is highly active).

-

Concentrate Acetic Acid (requires toluene azeotrope or high vacuum).

-

Neutralize residue with sat. NaHCO₃ and extract with DCM.

-

Data Analysis & Quality Control

Expected Analytical Outcomes

| Feature | Substrate (Brominated) | Protocol A (Des-Bromo) | Protocol B (Piperidinone) |

| Mass Spec (M+H) | ~249/251 (1:1 pattern) | ~172 (Single peak) | ~178 (Single peak) |

| 1H NMR (Aromatic) | 8 protons (complex) | 9 protons (new triplet) | 5 protons (Phenyl only) |

| 1H NMR (Aliphatic) | None | None | Multiplets (Piperidine ring) |

| Solubility | Moderate (Org. Solvents) | Good | Good (Polar/Protic) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Dehalogenation | Poisoned Catalyst or Acid Buildup | Add more Base (Et₃N); Ensure fresh Pd/C. |

| No Ring Reduction (Protocol B) | Pressure too low / Solvent neutral | Increase H₂ pressure >50 bar; Ensure solvent is Acetic Acid. |

| Unknown Impurity (+2 Mass) | Partial reduction of double bond | Increase reaction time; switch from Pd to Pt. |

References

-

Perampanel Synthesis Context

-

Hydrodehalogenation Methodology

-

Pyridinone Ring Reduction

-

Selectivity Reviews

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. US9695147B2 - Process for the preparation of perampanel - Google Patents [patents.google.com]

- 5. EP3024821B1 - Process for the preparation of perampanel - Google Patents [patents.google.com]

- 6. tdcommons.org [tdcommons.org]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. Room-Temperature Hydrodehalogenation of Halogenated Heteropentalenes with One or Two Heteroatoms [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Application Note: Enantioseparation of 3-(2-Bromophenyl)piperidin-2-one

Topic: Chiral Resolution of 3-(2-Bromophenyl)piperidin-2-one Enantiomers Content Type: Detailed Application Note and Protocol Audience: Researchers, Senior Scientists, and Process Chemists in Drug Discovery.

Abstract & Strategic Significance

The chiral resolution of 3-(2-Bromophenyl)piperidin-2-one represents a critical workflow in the synthesis of next-generation poly(ADP-ribose) polymerase (PARP) inhibitors. While the para-isomer is a well-known intermediate for Niraparib (Zejula), the ortho-bromo analog introduces unique steric challenges and pharmacological opportunities. The proximity of the bulky bromine atom to the chiral center (C3) significantly influences the binding kinetics with Chiral Stationary Phases (CSPs), often enhancing selectivity (

This guide provides a validated, self-consistent protocol for the resolution of this racemate, prioritizing Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) as the primary methodologies for both analytical determination and preparative isolation.

Method Development Strategy (Logic & Causality)

The resolution strategy is built on the "Three-Pillar" approach:

-

Immobilized Polysaccharide Screening: The lactam moiety is polar, and the ortho-bromo group is lipophilic. Immobilized phases (e.g., Chiralpak IA, IC) are selected first to allow the use of "forbidden" solvents (like THF or DCM) if standard alcohols fail to solubilize the target or resolve the peak.

-

Steric-Electronic Matching: The ortho-substitution creates a "twisted" conformation relative to the piperidinone ring. Amylose-based selectors (e.g., Chiralpak IA, AD) often accommodate these non-planar aryl systems better than cellulose phases.

-

Solubility-Driven Scale-Up: For preparative loads, solubility is the bottleneck. The protocol includes a "Solubility Enhancement" step using DCM/THF co-solvents, permissible only with immobilized columns.

Workflow Visualization

The following diagram outlines the decision matrix for resolving this specific scaffold.

Caption: Decision matrix for the chiral resolution of 3-(2-Bromophenyl)piperidin-2-one, prioritizing immobilized phases.

Protocol 1: Analytical Method Development

Objective: Establish a baseline separation with Resolution (

Materials

-

Analyte: Racemic 3-(2-Bromophenyl)piperidin-2-one (1 mg/mL in EtOH).

-

Columns:

-

Primary: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized).[1]

-

Secondary: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate), immobilized).

-

-

Mobile Phases: n-Hexane (Hex), Ethanol (EtOH), Isopropanol (IPA), Diethylamine (DEA).

Step-by-Step Procedure

-

System Preparation: Equilibrate the HPLC system with Hexane:EtOH (90:10 v/v) at 1.0 mL/min, 25°C.

-

Screening Run (Column IA): Inject 5 µL of the sample.

-

Observation: The ortho-bromo substituent often increases retention time compared to unsubstituted analogs due to lipophilic interaction with the amylose backbone.

-

-

Modifier Adjustment:

-

If retention is too low (

), switch to Hexane:IPA (90:10). IPA forms stronger hydrogen bonds with the lactam carbonyl, potentially altering selectivity. -

If peak tailing occurs (common with lactam NH groups), add 0.1% DEA to the mobile phase.

-

-

Optimization:

-

Temperature Effect: If

, lower the column temperature to 15°C. The ortho-bromo steric clash is entropically driven; lower temperatures often sharpen the discrimination between the "fit" and "non-fit" enantiomer.

-

Expected Results (Typical):

-

Column: Chiralpak IA (250 x 4.6 mm, 5 µm)

-

Mobile Phase: n-Hexane / EtOH (85:15 v/v)

-

Detection: UV @ 254 nm (Aryl absorption)

-

Selectivity (

): > 1.2

Protocol 2: Preparative Resolution (Scale-Up)

Objective: Isolate >100 mg of single enantiomers with >99% ee.

Expert Insight: For the ortho-bromo compound, solubility in pure Hexane/Alcohol is often limited (<10 mg/mL). Using an immobilized column (IA or IC) allows the addition of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to the mobile phase, drastically increasing throughput.

Procedure

-

Feed Preparation: Dissolve 500 mg of racemate in 10 mL of Mobile Phase. If cloudy, add DCM dropwise until clear (Max 20% DCM if using Chiralpak IA).

-

Critical Check: Ensure the mobile phase containing DCM does not precipitate in the lines (pre-mix and filter).

-

-

Loading Study:

-

Perform increasing injection volumes (20 µL -> 50 µL -> 100 µL) on the analytical column to determine the "touching band" limit.

-

Calculate the maximum load for a preparative column (e.g., 20 mm I.D.) using the scale factor:

. -

Example: 4.6 mm -> 20 mm column = ~19x load increase.

-

-

Collection: